
2-(4-Ethylphenyl)-2-(methylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Éthylphényl)-2-(méthylamino)acétamide est un composé organique qui appartient à la classe des amides. Il présente un cycle phényle substitué par un groupe éthyle en position para et un groupe méthylamino lié à une partie acétamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-Éthylphényl)-2-(méthylamino)acétamide implique généralement les étapes suivantes :
Matières premières : La synthèse commence par le 4-éthylbenzaldéhyde et la méthylamine.
Formation de l'intermédiaire : Le 4-éthylbenzaldéhyde subit une réaction de condensation avec la méthylamine pour former un intermédiaire imine.
Réduction : L'intermédiaire imine est ensuite réduit pour former l'amine correspondante.
Acylation : L'amine est acylée avec l'anhydride acétique pour donner le 2-(4-Éthylphényl)-2-(méthylamino)acétamide.
Méthodes de production industrielle
Les méthodes de production industrielle peuvent impliquer des étapes similaires, mais elles sont optimisées pour la synthèse à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu, des conditions de réaction optimisées et des techniques de purification pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-Éthylphényl)-2-(méthylamino)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent donner des amines ou d'autres formes réduites.
Substitution : Le cycle phényle peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) ou les nucléophiles (NH3, OH-) peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des amines primaires ou secondaires.
4. Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes ou anticancéreuses.
Médecine : Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
5. Mécanisme d'action
Le mécanisme d'action du 2-(4-Éthylphényl)-2-(méthylamino)acétamide dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, en modulant leur activité. Les voies impliquées peuvent inclure l'inhibition ou l'activation de processus biochimiques, conduisant à des effets thérapeutiques.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylphenyl)-2-(methylamino)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of biochemical processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-Méthylphényl)-2-(méthylamino)acétamide
- 2-(4-Éthylphényl)-2-(éthylamino)acétamide
- 2-(4-Éthylphényl)-2-(méthylamino)propionamide
Unicité
Le 2-(4-Éthylphényl)-2-(méthylamino)acétamide est unique en raison de son motif de substitution spécifique sur le cycle phényle et de la présence de groupes éthyle et méthylamino. Cette structure unique peut entraîner des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
2-(4-ethylphenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-3-8-4-6-9(7-5-8)10(13-2)11(12)14/h4-7,10,13H,3H2,1-2H3,(H2,12,14) |
Clé InChI |
LKPHKZXYTOCEDH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(C(=O)N)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122665.png)
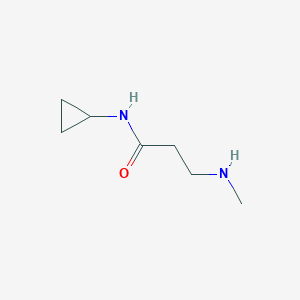

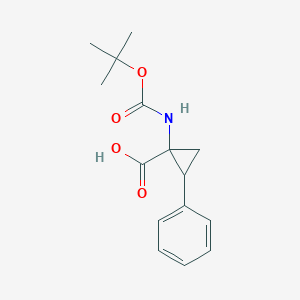
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B12122683.png)
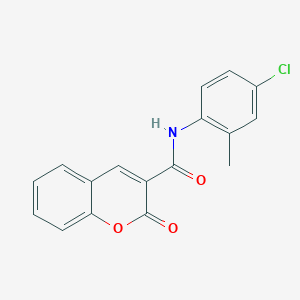
![Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy-](/img/structure/B12122695.png)
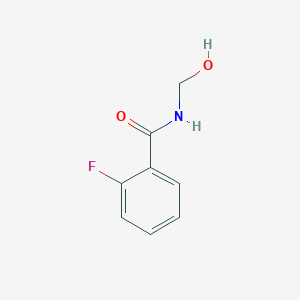
![4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122702.png)

![(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12122705.png)
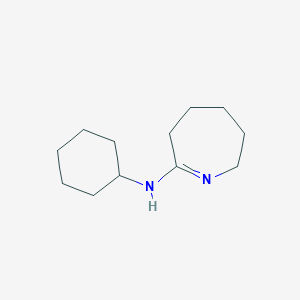
![4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol](/img/structure/B12122726.png)
![[4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide](/img/structure/B12122740.png)
